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Compound of Interest

Compound Name: Trigochinin C

Cat. No.: B15591638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trigochinin C, a daphnane-type diterpene isolated from Trigonostemon chinensis, has been

identified as a potent inhibitor of the MET tyrosine kinase. The MET receptor and its ligand,

Hepatocyte Growth Factor (HGF), play a crucial role in cell proliferation, survival, and motility.

Dysregulation of the HGF/c-MET signaling pathway is a key factor in the development and

progression of various cancers, making it a significant target for novel cancer therapeutics.

These application notes provide a comprehensive set of protocols to evaluate the efficacy of

Trigochinin C in cell-based assays by assessing its impact on cell viability, apoptosis, and the

MET signaling cascade.

Recommended Cell Lines
For evaluating a MET inhibitor like Trigochinin C, it is recommended to use cancer cell lines

with known MET amplification or overexpression. This ensures that the cellular model is

dependent on MET signaling for survival and proliferation, providing a clear therapeutic window

for the inhibitor.
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Cell Line Cancer Type Characteristics

SNU-5 Gastric Carcinoma MET amplification

MKN-45 Gastric Carcinoma MET amplification

Hs746T Gastric Carcinoma MET amplification

EBC-1 Lung Cancer MET amplification

H1993 Lung Cancer MET amplification

GTL-16 Gastric Carcinoma MET amplification

I. Cell Viability Assay
Principle: The MTS assay is a colorimetric method to assess cell viability. The tetrazolium salt

MTS is reduced by viable cells with active metabolism to a purple formazan product. The

amount of formazan is directly proportional to the number of living cells.

Protocol: MTS Assay

Materials:

Cancer cell line with MET amplification (e.g., SNU-5)

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

Trigochinin C (dissolved in DMSO)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

96-well clear flat-bottom plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete

growth medium.
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Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of Trigochinin C in complete growth medium. The final DMSO

concentration should be less than 0.1%.

Remove the medium from the wells and add 100 µL of the Trigochinin C dilutions. Include

wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

Add 20 µL of MTS reagent to each well.

Incubate for 1-4 hours at 37°C and 5% CO₂.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC₅₀ value.

Treatment Concentration (µM)
Absorbance (490
nm)

% Viability

Vehicle (DMSO) 0 1.25 100

Trigochinin C 0.1 1.10 88

Trigochinin C 1 0.75 60

Trigochinin C 10 0.25 20

Trigochinin C 100 0.05 4

II. Apoptosis Assay
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of

caspases 3 and 7, key executioner caspases in the apoptotic pathway. The assay reagent

contains a proluminescent substrate that is cleaved by active caspases 3 and 7, releasing a

substrate for luciferase and generating a luminescent signal proportional to caspase activity.[1]
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Protocol: Caspase-Glo® 3/7 Assay

Materials:

Cancer cell line with MET amplification

Complete growth medium

Trigochinin C

Caspase-Glo® 3/7 Reagent

White-walled 96-well plates

Luminometer

Procedure:

Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of

complete growth medium.

Incubate for 24 hours at 37°C and 5% CO₂.

Treat cells with various concentrations of Trigochinin C for 24-48 hours. Include a vehicle

control.

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

Mix the contents of the wells by gentle shaking for 30 seconds.

Incubate at room temperature for 1-2 hours.

Measure the luminescence using a luminometer.

Express the results as fold change in caspase activity compared to the vehicle control.
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Treatment Concentration (µM)
Luminescence
(RLU)

Fold Change

Vehicle (DMSO) 0 5,000 1.0

Trigochinin C 1 15,000 3.0

Trigochinin C 10 50,000 10.0

Trigochinin C 100 75,000 15.0

III. MET Signaling Pathway Analysis
Principle: Western blotting is used to detect the phosphorylation status of MET and its key

downstream signaling proteins, Akt and ERK. A decrease in the phosphorylation of these

proteins upon treatment with Trigochinin C indicates inhibition of the MET signaling pathway.

Protocol: Western Blotting

Materials:

Cancer cell line with MET amplification

Complete growth medium

Trigochinin C

Hepatocyte Growth Factor (HGF)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer
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Blocking buffer (e.g., 5% BSA in TBST)

Primary and secondary antibodies

ECL detection reagent

Imaging system

Recommended Primary Antibodies:

Antibody Supplier Catalog #
Recommended
Dilution

p-MET

(Tyr1234/1235)

Cell Signaling

Technology
#3077 1:1000

Total MET
Cell Signaling

Technology
#8198 1:1000

p-Akt (Ser473)
Cell Signaling

Technology
#4060 1:1000

Total Akt
Cell Signaling

Technology
#4691 1:1000

p-ERK1/2

(Thr202/Tyr204)

Cell Signaling

Technology
#4370 1:2000

Total ERK1/2
Cell Signaling

Technology
#4695 1:1000

β-Actin
Cell Signaling

Technology
#4970 1:1000

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.

Serum-starve the cells for 12-24 hours.

Pre-treat the cells with various concentrations of Trigochinin C for 2 hours.
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Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the signal using an ECL reagent and an imaging

system.

Quantify the band intensities and normalize the phosphorylated protein levels to the total

protein levels.

Treatment p-MET / Total MET p-Akt / Total Akt p-ERK / Total ERK

Vehicle 1.00 1.00 1.00

Trigochinin C (1 µM) 0.45 0.55 0.60

Trigochinin C (10 µM) 0.10 0.15 0.20
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Caption: HGF/c-MET signaling pathway and the inhibitory action of Trigochinin C.
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Caption: Overall experimental workflow for assessing Trigochinin C efficacy.

Start with
Viability Assay

Is IC50 in
potent range?

Is apoptosis
induced?Yes Ineffective or

Off-Target Effects

No

Is MET signaling
inhibited?Yes

No

Effective MET
Inhibitor

Yes

No

Click to download full resolution via product page

Caption: Logical flow for interpreting experimental outcomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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